molecular formula C7H13ISi B14268690 (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane CAS No. 156743-17-8

(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane

Cat. No.: B14268690
CAS No.: 156743-17-8
M. Wt: 252.17 g/mol
InChI Key: VWXBOXJCYCDRCH-UHFFFAOYSA-N
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Description

(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C7H13ISi. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes an iodine atom and a trimethylsilyl group attached to a butadiene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane typically involves the reaction of 1,3-butadiene with iodine and trimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Butadiene+Iodine+Trimethylsilyl chlorideThis compound\text{1,3-Butadiene} + \text{Iodine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 1,3-Butadiene+Iodine+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (4-azidobuta-1,3-dien-1-yl)(trimethyl)silane.

Scientific Research Applications

(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromobuta-1,3-dien-1-yl)(trimethyl)silane
  • (4-Chlorobuta-1,3-dien-1-yl)(trimethyl)silane
  • (4-Fluorobuta-1,3-dien-1-yl)(trimethyl)silane

Uniqueness

(4-Iodobuta-1,3-dien-1-yl)(trimethyl)silane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, leading to different reaction pathways and products.

Properties

CAS No.

156743-17-8

Molecular Formula

C7H13ISi

Molecular Weight

252.17 g/mol

IUPAC Name

4-iodobuta-1,3-dienyl(trimethyl)silane

InChI

InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4-7H,1-3H3

InChI Key

VWXBOXJCYCDRCH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC=CI

Origin of Product

United States

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